1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-2-ylamide
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Overview
Description
7-HYDROXY-5-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 7-HYDROXY-5-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves several steps. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like thiosemicarbazide under alkaline conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.
Scientific Research Applications
7-HYDROXY-5-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including interactions with specific receptors.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-HYDROXY-5-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound can act as an agonist or antagonist, depending on its structural modifications. These interactions influence various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and pyrazoloquinolines. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 6-HYDROXY-4-OXO-N-(2-PYRIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a related compound with similar structural features but distinct chemical properties
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-pyridin-2-yl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c22-16-12-7-3-5-11-6-4-10-21(15(11)12)18(24)14(16)17(23)20-13-8-1-2-9-19-13/h1-3,5,7-9,22H,4,6,10H2,(H,19,20,23) |
InChI Key |
DGWORQSVFKHJRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=N4)O |
Origin of Product |
United States |
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